Technical Guide: Chemical Properties and Handling of Cbz-Ala-Ala-Ala-Ala
Technical Guide: Chemical Properties and Handling of Cbz-Ala-Ala-Ala-Ala
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical properties, synthesis, and analysis of N-Carboxybenzyl-L-alanyl-L-alanyl-L-alanyl-L-alanine (Cbz-Ala-Ala-Ala-Ala). Given that this specific tetrapeptide is a specialized research chemical, some data herein is derived from theoretical calculations and extrapolation from analogous smaller peptides.
Core Chemical Properties
Cbz-Ala-Ala-Ala-Ala is a synthetic, N-terminally protected tetrapeptide. The carboxybenzyl (Cbz or Z) group serves as a crucial protecting group in peptide synthesis, preventing unwanted reactions at the N-terminus.[1][2][] The peptide itself is composed of four L-alanine residues, making it a hydrophobic, alanine-rich oligomer.
Quantitative Data Summary
The following table summarizes the key chemical properties of Cbz-Ala-Ala-Ala-Ala.
| Property | Value | Source/Method |
| Molecular Formula | C₂₀H₂₈N₄O₇ | Calculation |
| Molecular Weight | 436.46 g/mol | Calculation |
| Appearance | Expected to be a white to off-white solid | Analogy[2] |
| Melting Point | Not experimentally determined. Likely >150°C. | Extrapolation |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and alcohols. | Analogy[4] |
| CAS Number | Not assigned. | Database Search |
Spectroscopic and Analytical Data
Detailed experimental data for the target tetrapeptide is not widely available. The following represents predicted data based on its chemical structure and published data for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum in a solvent like DMSO-d₆ is predicted to show characteristic signals for the Cbz group and the four alanine residues.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Cbz-Aromatic (5H) | ~7.35 | Multiplet | Phenyl protons of the Cbz group. |
| Cbz-CH₂ (2H) | ~5.10 | Singlet | Methylene protons of the Cbz group. |
| Ala α-CH (4H) | ~4.1 - 4.4 | Multiplet | Alpha-protons of the four alanine residues. May appear as overlapping multiplets. |
| Ala β-CH₃ (12H) | ~1.2 - 1.4 | Doublet | Methyl protons of the four alanine residues. May appear as multiple overlapping doublets. |
| Amide NH (3H) | ~7.5 - 8.5 | Doublet | Amide protons linking the alanine residues. Shift is sensitive to solvent and hydrogen bonding. |
| Cbz-NH (1H) | ~7.0 - 7.5 | Doublet | The carbamate proton. |
| Carboxylic Acid OH (1H) | >10 | Broad | C-terminal carboxylic acid proton. |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of the peptide.
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Electrospray Ionization (ESI-MS):
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Predicted [M+H]⁺: 437.47 m/z
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Predicted [M+Na]⁺: 459.45 m/z
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Experimental Protocols
The synthesis of Cbz-Ala-Ala-Ala-Ala can be achieved through standard solution-phase peptide coupling methods. This involves the sequential coupling of Cbz-protected alanine residues.
Solution-Phase Synthesis of Cbz-Ala-Ala-OH (Illustrative Example)
This protocol details the synthesis of the dipeptide, which can be extended for the tetrapeptide by repeating the coupling and deprotection steps.
Materials:
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Cbz-Ala-OH
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Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
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Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt
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N,N-Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM)
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Ethyl acetate (EtOAc)
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1M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Activation: Dissolve Cbz-Ala-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF. Cool the solution to 0°C in an ice bath.
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Coupling Agent: Add HBTU (1.1 equivalents) to the solution and stir for 5-10 minutes.
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Neutralization: In a separate flask, dissolve H-Ala-OMe·HCl (1 equivalent) in DMF and add DIPEA (2.5 equivalents).
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Coupling: Add the neutralized alanine methyl ester solution to the activated Cbz-Ala-OH solution. Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
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Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude Cbz-Ala-Ala-OMe. Purify by silica gel chromatography if necessary.
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Saponification: Dissolve the purified methyl ester in a mixture of methanol and 1M NaOH. Stir at room temperature until the reaction is complete (monitored by TLC).
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Acidification: Remove the methanol under reduced pressure and acidify the aqueous solution to pH 2-3 with 1M HCl.
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Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield Cbz-Ala-Ala-OH.
To synthesize the tetrapeptide, this process would be repeated, coupling Cbz-Ala-Ala-OH with H-Ala-Ala-OMe (which requires prior synthesis and deprotection steps).
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the solution-phase synthesis of a Cbz-protected dipeptide, a fundamental step that is repeated to build the Cbz-Ala-Ala-Ala-Ala tetrapeptide.
Deprotection Logic
The Cbz group is typically removed via catalytic hydrogenation, which is orthogonal to many other protecting groups used in peptide synthesis. This allows for selective deprotection at the N-terminus.
Applications and Handling
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Applications: Cbz-Ala-Ala-Ala-Ala primarily serves as a building block or intermediate in the synthesis of more complex peptides or peptidomimetics. Alanine-rich sequences are often used to study protein folding, self-assembly, and the formation of secondary structures like α-helices and β-sheets. The hydrophobic nature of the tetra-alanine sequence can be utilized in designing amphipathic peptides or as a linker in drug conjugates.
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Handling and Storage: The compound should be handled in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is expected to be stable under standard laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place, protected from light.
